
(1S,2R,5S)-(+)-Menthyl Myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5S)-(+)-Menthyl Myristate is an ester compound formed from the reaction of (1S,2R,5S)-(+)-Menthol and Myristic Acid. This compound is known for its pleasant minty aroma and is used in various applications, including cosmetics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,2R,5S)-(+)-Menthyl Myristate can be synthesized through the esterification of (1S,2R,5S)-(+)-Menthol with Myristic Acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous removal of water and the use of efficient catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-(+)-Menthyl Myristate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions can convert the ester back to the alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Oxidation: Various oxidized products depending on the conditions.
Reduction: (1S,2R,5S)-(+)-Menthol and Myristic Acid.
Scientific Research Applications
(1S,2R,5S)-(+)-Menthyl Myristate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Utilized in the production of cosmetics, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-(+)-Menthyl Myristate involves its interaction with biological membranes and enzymes. The compound can penetrate the skin and exert local effects, such as cooling and soothing sensations. It may also interact with specific receptors and enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5S)-(+)-Menthol: The parent alcohol from which (1S,2R,5S)-(+)-Menthyl Myristate is derived.
Myristic Acid: The fatty acid component of the ester.
Other Menthol Esters: Compounds such as (1S,2R,5S)-(+)-Menthyl Acetate and (1S,2R,5S)-(+)-Menthyl Propionate.
Uniqueness
This compound is unique due to its specific combination of (1S,2R,5S)-(+)-Menthol and Myristic Acid, which imparts distinct physical and chemical properties. Its pleasant aroma, combined with potential biological activities, makes it valuable in various applications.
Properties
Molecular Formula |
C24H46O2 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1 |
InChI Key |
HNZZQYMJJNOJHM-ZRBLBEILSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



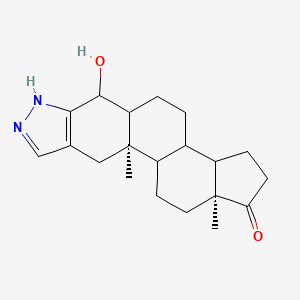
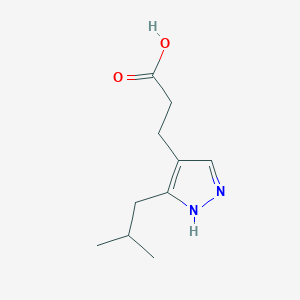
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
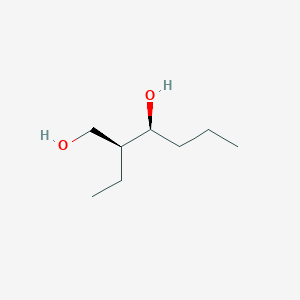
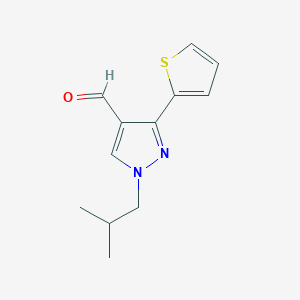
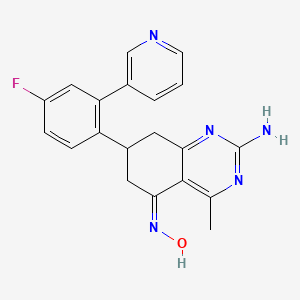

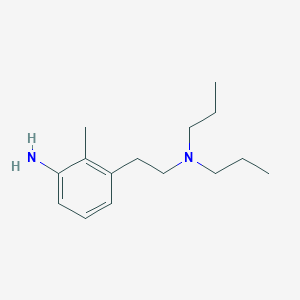
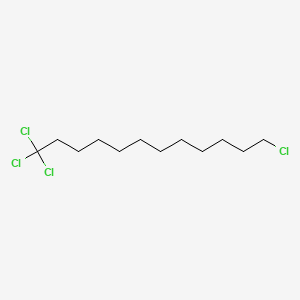
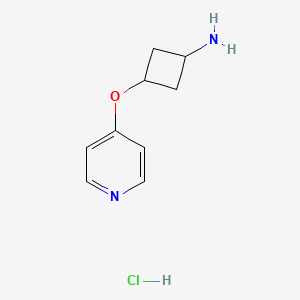
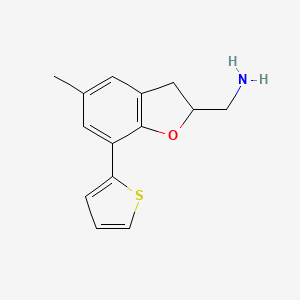
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)

